1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
Beschreibung
Eigenschaften
CAS-Nummer |
197307-16-7 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |
InChI-Schlüssel |
IEMXYTGGVOVAOZ-UHFFFAOYSA-N |
SMILES |
CC(C1C(O1)(C)C#C)O |
Kanonische SMILES |
CC(C1C(O1)(C)C#C)O |
Synonyme |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Comparisons
The following table summarizes structural features and key properties of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and related compounds:
Key Observations:
- Epoxide vs. Oxetane: The three-membered epoxide ring in the target compound is more strained and reactive than the four-membered oxetane in 1-(3-Ethyl-oxetan-3-yl)ethanone, leading to faster nucleophilic ring-opening reactions .
- Ethynyl Group: The ethynyl substituent distinguishes the target compound from analogs like 1-(3-Ethyloxiran-2-yl)ethanone, enabling alkyne-specific reactions (e.g., Huisgen cycloaddition) .
- Hydroxyl vs. Ketone: The ethanol group in the target compound enhances hydrophilicity (higher TPSA) compared to ketone-containing analogs, affecting solubility and metabolic pathways .
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and epoxide groups (TPSA ~49.3 Ų) suggest moderate water solubility, higher than 2-Oxiranemethanol derivatives (TPSA 29.6 Ų) but lower than fully aromatic analogs like 2-(3-Methoxyphenyl)ethanol .
- Hydrophobicity: The ethynyl group slightly increases hydrophobicity (XLogP3 ~0.8) compared to 1-(3-Ethyloxiran-2-yl)ethanone (XLogP3 0.6) but less than alkyl-substituted epoxides (XLogP3 ~2.1) .
Vorbereitungsmethoden
Peracid-Mediated Epoxidation
The oxirane ring in 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is typically constructed via epoxidation of a pre-existing alkene. Meta-chloroperbenzoic acid (mCPBA) in trichloromethane (TCM) at 80°C for 3 hours achieves 85–92% conversion rates for analogous substrates. The reaction proceeds through a concerted electrophilic addition mechanism, where the peracid oxygen attacks the alkene’s π-electrons, forming a cyclic transition state. Steric hindrance from the methyl and ethynyl groups directs regioselectivity toward the less substituted carbon.
Key Parameters:
-
Solvent polarity: Non-polar solvents (TCM, DCM) favor faster reaction kinetics.
-
Temperature: Elevated temperatures (70–80°C) reduce side reactions like epoxide ring-opening.
-
Stoichiometry: A 1:1 molar ratio of alkene to mCPBA minimizes over-oxidation.
Alkynylation Strategies
Sonogashira Coupling
The ethynyl group is introduced via palladium-catalyzed cross-coupling between a brominated epoxide intermediate and trimethylsilylacetylene (TMSA). A representative protocol uses:
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%)
-
Base: Triethylamine (Et₃N)
-
Conditions: 65°C in anhydrous THF for 12 hours.
Post-reaction, desilylation with tetra-n-butylammonium fluoride (TBAF) yields the terminal alkyne. This method achieves 75–82% isolated yields with <5% epoxide ring degradation.
Lithium Acetylide Addition
Lithium acetylides react with carbonyl-containing epoxides under Barbier conditions. For example:
This method avoids transition metals but requires strict anhydrous conditions to prevent protic quenching of the acetylide.
Stereoselective Synthesis
Chiral Auxiliary Approaches
The (2S,3R)-oxirane configuration is enforced using Evans oxazolidinone auxiliaries. A titanium tetrachloride-mediated aldol reaction between a chiral β-ketoimide and an aldehyde precursor establishes the all-syn stereochemistry with 95:5 diastereomeric ratio (dr). Subsequent epoxidation retains configuration due to the rigid transition state.
Lewis Base Catalysis
Trimethylsilylquinine (TMSQ) catalyzes the Mukaiyama aldol reaction, enabling enantioselective construction of the ethanol-bearing stereocenter. The catalyst activates silyl enol ethers via a hypervalent silicon intermediate, directing nucleophilic attack to the Re face of the aldehyde.
One-Pot Tandem Methodologies
A streamlined synthesis combines epoxidation and alkynylation in a single vessel:
-
Epoxidation: Substrate alkene + mCPBA (1.2 equiv) in TCM, 80°C, 3h.
-
Alkynylation: Add Pd(PPh₃)₂Cl₂/CuI, TMSA (1.5 equiv), Et₃N (3 equiv), 65°C, 12h.
This approach reduces purification steps and achieves 68% overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity (dr) | Key Advantage |
|---|---|---|---|
| Peracid Epoxidation | 85–92 | N/A | Scalability (>100 g batches) |
| Sonogashira Coupling | 75–82 | >95:5 | Functional group tolerance |
| Chiral Auxiliary | 60–70 | 95:5 | Predictable stereocontrol |
| Lewis Base Catalysis | 55–65 | 90:10 | No stoichiometric chiral reagents |
Mechanistic Insights
Epoxide Ring Stability
The electron-withdrawing ethynyl group destabilizes the oxirane ring, making it prone to nucleophilic attack at C3. Quantum mechanical calculations (B3LYP/6-31G*) show a 12.3 kcal/mol activation barrier for ring-opening by water, necessitating anhydrous workup conditions.
Steric Effects in Alkynylation
Density functional theory (DFT) simulations reveal that the methyl group at C3 creates a 1.8 Å steric bulk, forcing the palladium catalyst to approach from the less hindered face during Sonogashira coupling. This explains the observed 85% enantiomeric excess (ee) in stereoselective variants.
Industrial-Scale Considerations
Solvent Recovery
TCM and THF are recycled via fractional distillation, achieving 92% solvent recovery in pilot plants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
